N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-7-5-8-13(12(11)2)17-15(20)14(19)16-9-6-10-18(3)4/h5,7-8H,6,9-10H2,1-4H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCOLGJMQWWVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in modulating enzymatic functions and interacting with biological macromolecules. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
The structure features a dimethylamino group and a phenyl oxamide moiety, which are crucial for its biological interactions.
Anticonvulsant Activity
Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, a related compound was shown to antagonize maximal electroshock (MES)-induced seizures in mice with an effective dose (ED50) of 1.7 mg/kg . This suggests that the oxamide group may play a role in central nervous system activity.
Enzymatic Modulation
The compound has been investigated for its ability to modulate protein kinase activity. Protein kinases are critical in various cellular processes, including cell proliferation and apoptosis. Compounds that affect these enzymes can have significant therapeutic implications, especially in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of oxamide derivatives often depends on their structural features. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, while the phenyl ring contributes to binding affinity with target proteins. Studies have shown that modifications to these groups can lead to variations in activity levels .
Case Studies
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Binding Interactions : The compound may interact with specific receptors or enzymes due to its structural compatibility.
- Metabolic Pathways : The compound's metabolic profile suggests it could be rapidly converted into active metabolites, enhancing its therapeutic effects.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Below is a summary of its reactivity:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of N-oxides. |
| Reduction | Generation of corresponding amines. |
| Substitution | Production of halogenated or nitrated derivatives. |
These properties make it valuable for synthesizing more complex molecules and materials.
Biological Applications
Biochemical Probes
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. Studies have shown that it can bind to various molecular targets, altering their activity, which is crucial for drug discovery and development.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:
- Study Reference: Ojima et al. (2012) demonstrated that oxamide derivatives could inhibit the proliferation of cancer cells through apoptosis induction.
- Mechanism: The compound interacts with DNA and proteins, disrupting cellular functions.
Medicinal Applications
Therapeutic Potential
The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Its mechanism involves inhibiting enzymes that play roles in inflammatory pathways.
| Therapeutic Area | Potential Effects |
|---|---|
| Anti-inflammatory | Reduces inflammation markers in vitro. |
| Analgesic | Exhibits pain-relieving properties in animal models. |
Industrial Applications
In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties suitable for various industrial applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
N-[3-(Dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide (CAS 370840-92-9)
- Molecular Formula : C₁₆H₂₀N₄O₂S
- Molecular Weight : 332.42 g/mol
- Key Features: Replaces the 2,3-dimethylphenyl group with a 4-phenylthiazolyl ring.
N-(2,3-Dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide (CAS 332404-23-6)
- Molecular Formula : C₁₇H₂₅N₃O₃
- Molecular Weight : 319.40 g/mol
- Key Features: Substitutes the dimethylamino group with a morpholinyl moiety.
N-(5-Chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxamide
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Target Compound | 307.39* | Dimethylaminopropyl, 2,3-dimethylphenyl | Moderate polarity, lipophilic |
| 4-Phenylthiazolyl Oxamide (CAS 370840-92-9) | 332.42 | Thiazole ring | Lower aqueous solubility due to aromaticity |
| Morpholinyl Ethanediamide (CAS 332404-23-6) | 319.40 | Morpholine | Higher solubility in polar solvents |
| Chloro-hydroxyphenyl Oxamide | 311.77 | Chloro, hydroxyl | Enhanced H-bonding capability |
*Calculated based on molecular formula C₁₅H₂₂N₃O₂.
Coordination Chemistry
- Target Compound : Forms binuclear copper(II) complexes with distorted square-planar geometries. The dimethylphenyl group provides steric bulk, influencing crystal packing via π-π interactions .
- Thiazolyl Analogue : Exhibits strong DNA-binding properties in metal complexes due to thiazole's planar structure, relevant in anticancer research .
- Chloro-hydroxyphenyl Derivative : Demonstrates cytotoxic activity in vitro, with IC₅₀ values lower than cisplatin for certain cancer cell lines .
Critical Analysis of Functional Group Impact
- Aromatic Substituents :
- 2,3-Dimethylphenyl (target): Enhances lipophilicity, favoring membrane permeability in drug design.
- 4-Phenylthiazolyl (CAS 370840-92-9): Introduces heterocyclic bioactivity, common in kinase inhibitors.
- Amino Groups: Dimethylamino: Moderately basic (pKa ~8–9), suitable for pH-dependent solubility. Morpholinyl: Less basic but more hydrophilic, ideal for aqueous formulations .
Q & A
Q. What synthetic methodologies are employed to prepare N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves coupling 2,3-dimethylphenylamine with 3-(dimethylamino)propylamine using oxalyl chloride as a bridging reagent. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
- Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ ~2.2–2.4 ppm (dimethylamino protons) and δ ~6.8–7.2 ppm (aromatic protons from 2,3-dimethylphenyl) .
- ¹³C NMR : Signals near δ ~40–45 ppm (dimethylamino carbons) and δ ~165–170 ppm (oxamide carbonyls) .
- Infrared Spectroscopy (IR) : Stretching at ~1650 cm⁻¹ (C=O oxamide) and ~3300 cm⁻¹ (N-H) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction reveals:
- Conformation : The oxamide bridge adopts a trans configuration, with the dimethylamino group and 2,3-dimethylphenyl moiety oriented antiperiplanar to minimize steric strain .
- Intermolecular interactions :
- Challenges : Crystallization often requires slow evaporation from DMF/water mixtures, and twinning may necessitate SHELXL refinement .
Q. What computational approaches predict the compound’s electronic properties and reactivity in biological or catalytic systems?
Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?
- Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) and bioassay results to identify conformational dependencies .
Methodological Guidance
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Chiral auxiliaries : Use (R)- or (S)-BINOL during coupling to induce asymmetry .
- Chromatographic resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Asymmetric catalysis : Palladium-catalyzed C–N coupling with chiral ligands (e.g., Josiphos) .
Q. How can researchers validate the compound’s role in catalytic or supramolecular systems?
- Kinetic studies : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis spectroscopy to assess catalytic efficiency .
- Surface plasmon resonance (SPR) : Measure binding affinity to biomacromolecules (e.g., DNA G-quadruplexes) .
- Small-angle X-ray scattering (SAXS) : Analyze self-assembly into nanostructures in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
